Solid-State Thermodynamic Stability of Ac-Val-NH2 Differentiated from Closest Homologs (Leu and Ile)
In a 2023 study directly measuring the thermodynamic properties of five N-acetyl amino acid amides, Ac-Val-NH2 exhibited a distinctly lower melting point and lower enthalpy of fusion compared to its direct structural isomers, Ac-Leu-NH2 and Ac-Ile-NH2. The study used differential scanning calorimetry (DSC) to determine that the fusion temperature (Tm) for Ac-Val-NH2 was 491.4 K, which is 16.5 K lower than that of Ac-Ile-NH2 and 31.6 K lower than that of Ac-Leu-NH2 [1]. Correspondingly, the enthalpy of fusion (ΔfusH) was 24.5 kJ·mol⁻¹, substantially lower than the values for the leucine and isoleucine analogs [1].
| Evidence Dimension | Solid-State Thermal Stability |
|---|---|
| Target Compound Data | Tm = 491.4 K; ΔfusH = 24.5 kJ·mol⁻¹ |
| Comparator Or Baseline | Ac-Leu-NH2 (Tm = 523.0 K; ΔfusH = 28.3 kJ·mol⁻¹); Ac-Ile-NH2 (Tm = 507.9 K; ΔfusH = 28.0 kJ·mol⁻¹) |
| Quantified Difference | Tm is 16.5–31.6 K lower; ΔfusH is 3.5–3.8 kJ·mol⁻¹ lower |
| Conditions | Differential Scanning Calorimetry (DSC) at 5 K·min⁻¹ heating rate on crystalline solids. |
Why This Matters
The lower thermal stability of Ac-Val-NH2 indicates weaker intermolecular forces in the crystalline lattice, which can translate to improved solubility in organic solvents and distinct handling requirements during solid-phase peptide synthesis (SPPS) compared to its leucine and isoleucine counterparts.
- [1] Štejfa, V.; Pokorný, V.; Lieberzeitová, E.; Havlín, J.; Fulem, M.; Růžička, K. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules 2023, 28, 5440. View Source
